molecular formula C15H15ClN2O3S2 B5295881 2-chloro-N-(2-methyl-5-sulfamoylphenyl)-5-(methylsulfanyl)benzamide

2-chloro-N-(2-methyl-5-sulfamoylphenyl)-5-(methylsulfanyl)benzamide

Cat. No.: B5295881
M. Wt: 370.9 g/mol
InChI Key: OAHJXGUHFVFGNB-UHFFFAOYSA-N
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Description

2-chloro-N-(2-methyl-5-sulfamoylphenyl)-5-(methylsulfanyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as therapeutic agents. This compound is characterized by the presence of chloro, methyl, sulfamoyl, and methylsulfanyl functional groups attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-methyl-5-sulfamoylphenyl)-5-(methylsulfanyl)benzamide typically involves multi-step organic reactions. A common approach might include:

    Nitration: Introduction of a nitro group to the benzene ring.

    Reduction: Conversion of the nitro group to an amine.

    Sulfonation: Introduction of a sulfamoyl group.

    Chlorination: Introduction of a chloro group.

    Amidation: Formation of the benzamide structure.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the chloro or sulfamoyl groups.

    Substitution: The chloro group can participate in nucleophilic substitution reactions, potentially being replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, or other nucleophilic species.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or dechlorinated products.

    Substitution: Derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

2-chloro-N-(2-methyl-5-sulfamoylphenyl)-5-(methylsulfanyl)benzamide may have applications in various fields:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible therapeutic applications, such as anti-inflammatory or antimicrobial agents.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of functional groups like sulfamoyl and methylsulfanyl could influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(2-methylphenyl)benzamide: Lacks the sulfamoyl and methylsulfanyl groups.

    N-(2-methyl-5-sulfamoylphenyl)-5-(methylsulfanyl)benzamide: Lacks the chloro group.

    2-chloro-N-(2-methyl-5-sulfamoylphenyl)benzamide: Lacks the methylsulfanyl group.

Uniqueness

The combination of chloro, methyl, sulfamoyl, and methylsulfanyl groups in 2-chloro-N-(2-methyl-5-sulfamoylphenyl)-5-(methylsulfanyl)benzamide may confer unique chemical properties, such as specific reactivity patterns and biological activity, distinguishing it from similar compounds.

Properties

IUPAC Name

2-chloro-N-(2-methyl-5-sulfamoylphenyl)-5-methylsulfanylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O3S2/c1-9-3-5-11(23(17,20)21)8-14(9)18-15(19)12-7-10(22-2)4-6-13(12)16/h3-8H,1-2H3,(H,18,19)(H2,17,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAHJXGUHFVFGNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N)NC(=O)C2=C(C=CC(=C2)SC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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